![molecular formula C7H4ClFN2S B1361753 7-氯-4-氟苯并[d]噻唑-2-胺 CAS No. 872365-04-3](/img/structure/B1361753.png)

7-氯-4-氟苯并[d]噻唑-2-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

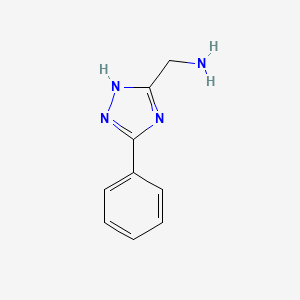

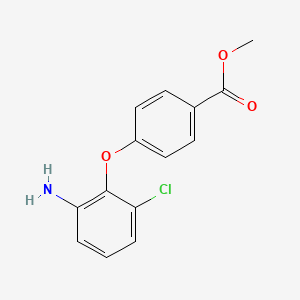

7-Chloro-4-fluorobenzo[d]thiazol-2-amine is a heterocyclic compound. It has a molecular formula of C7H4ClFN2S .

Synthesis Analysis

Modern trends in the chemistry of 2-amino substituted benzothiazoles have been reviewed . The synthesis methods can be divided into conventional multistep processes and one-pot, atom economy procedures . The easy functionalization of the 2-NH2 group and the benzene ring of the benzothiazole moiety allows considering them as highly reactive building blocks for organic and organoelement synthesis .Molecular Structure Analysis

The molecular structure of 7-Chloro-4-fluorobenzo[d]thiazol-2-amine consists of a benzothiazole ring, which is a bicyclic heterocycle with fused benzene and thiazole rings containing electron-rich heteroatoms, nitrogen and sulfur .Chemical Reactions Analysis

Benzothiazoles, including 7-Chloro-4-fluorobenzo[d]thiazol-2-amine, are highly reactive and can undergo a variety of chemical reactions. The reactions of 2-amino substituted benzothiazoles provide a powerful tool for the design of a wide variety of aromatic azoles .科学研究应用

1. Anti-Inflammatory Properties

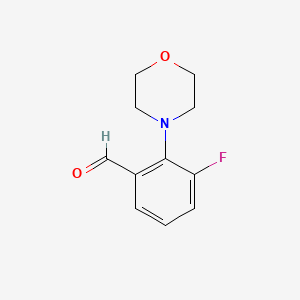

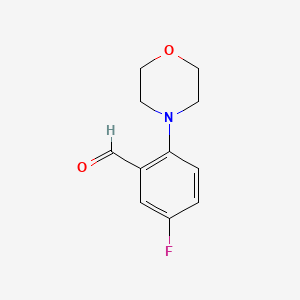

- Application Summary : This compound is used in the synthesis of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino] benzamides derivatives, which have anti-inflammatory properties .

- Methods of Application : The compounds were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride and 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .

- Results : Compounds with a methoxy group at the sixth position in the benzothiazole ring appended with piperidine and morpholine moieties showed the highest IC50 (11.34 µM and 11.21 µM) values for COX-1 inhibition. These compounds also demonstrated excellent COX-2 SI values (SI=103.09 and 101.90, respectively) and showed 78.28% and 69.64% inhibition of albumin denaturation .

2. Anticancer and Antiinflammatory Agents

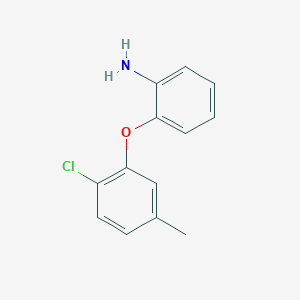

- Application Summary : Benzothiazole derivatives, including “7-Chloro-4-fluorobenzo[d]thiazol-2-amine”, have been synthesized and evaluated as potential anticancer and antiinflammatory agents .

- Methods of Application : The compounds were characterized by nuclear magnetic resonance (NMR), liquid chromatograph-mass spectrometer (LC-MS) and high performance liquid chromatography (HPLC). The effects of the compounds on the proliferation of human epidermoid carcinoma cell line (A431) and human non-small cell lung cancer cell lines (A549, H1299) were evaluated by MTT method .

- Results : The active compound 6-chloro-N-(4-nitrobenzyl)benzo[d]thiazol-2-amine (compound B7) significantly inhibited the proliferation of A431, A549 and H1299 cancer cells, decreased the activity of IL-6 and TNF-α, and hindered cell migration .

3. Antioxidant and Analgesic Properties

- Application Summary : Thiazole derivatives, including “7-Chloro-4-fluorobenzo[d]thiazol-2-amine”, have been found to act as antioxidant and analgesic agents .

- Methods of Application : The compounds were synthesized by coupling substituted 2-amino benzothiazoles with various reagents. The antioxidant and analgesic activities of the compounds were evaluated using standard assays .

- Results : Among the tested compounds, one showed significant analgesic and anti-inflammatory activities .

4. Antimicrobial Activity

- Application Summary : Thiazole derivatives, including “7-Chloro-4-fluorobenzo[d]thiazol-2-amine”, have been found to exhibit antimicrobial activity .

- Methods of Application : The compounds were synthesized by coupling substituted 2-amino benzothiazoles with various reagents. The antimicrobial activities of the compounds were evaluated using standard assays .

- Results : Some of the synthesized compounds showed promising antimicrobial activity .

5. Antifungal Activity

- Application Summary : A series of novel 1-[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]-3-substituted phenyl amides was synthesized by the condensation reaction of (1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethanamine with substituted benzoyl chlorides under mild conditions. Their structures were confirmed by 1H NMR, 13C NMR and 19F NMR spectra, elemental analyses and in three cases also by single-crystal X-ray diffraction techniques .

- Methods of Application : The compounds were synthesized by coupling substituted 2-amino benzothiazoles with various reagents. The antimicrobial activities of the compounds were evaluated using standard assays .

- Results : Some of the synthesized compounds showed promising antifungal activity .

6. Antimicrobial Activity

- Application Summary : A number of novel 7-chloro-4-aminoquinoline derivatives have been efficiently synthesized by nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with α,ω-diaminoalkanes of variable carbon-chain length .

- Methods of Application : Treatment of the intermediates with substituted aromatic/heteroaromatic aldehydes has led to the corresponding Schiff bases. Structures of the products have been elucidated from FTIR, 1H, and 13C NMR, and mass spectra .

未来方向

Benzothiazole derivatives, including 7-Chloro-4-fluorobenzo[d]thiazol-2-amine, have shown promise in various fields, particularly in drug design due to their high biological and pharmacological activity . Future research could focus on further exploring the biological activities of these compounds and developing new synthetic approaches .

属性

IUPAC Name |

7-chloro-4-fluoro-1,3-benzothiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClFN2S/c8-3-1-2-4(9)5-6(3)12-7(10)11-5/h1-2H,(H2,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCUITTBSKCRPCT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1F)N=C(S2)N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClFN2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00650180 |

Source

|

| Record name | 7-Chloro-4-fluoro-1,3-benzothiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00650180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Chloro-4-fluorobenzo[d]thiazol-2-amine | |

CAS RN |

872365-04-3 |

Source

|

| Record name | 7-Chloro-4-fluoro-1,3-benzothiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00650180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4-Fluoro-4'-methyl[1,1'-biphenyl]-3-yl)-methanamine](/img/structure/B1361678.png)

![N-[3-(2-Amino-6-chlorophenoxy)phenyl]acetamide](/img/structure/B1361686.png)

![(7-Methylimidazo[1,2-a]pyridin-2-yl)methanamine](/img/structure/B1361732.png)